Potent Aryl Hydrocarbon Receptor (AhR) Agonism of the 7-Methoxyindole Core Versus Other Methoxyindole Regioisomers
The core 7-methoxyindole structure, which is generated upon deprotection of the target compound, exhibits potent agonist activity at the human AhR. In direct comparative studies using gene reporter assays in AZ-AHR transgenic cells, 7-methoxyindole (7-MeO-indole) demonstrated an EMAX of 80% relative to the maximal activation by 5 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [1]. This differentiates it from other regioisomeric methoxyindoles, which may have distinct or even antagonistic activities.
| Evidence Dimension | AhR Agonist Efficacy (EMAX relative to 5 nM TCDD) |
|---|---|
| Target Compound Data | 80% (as 7-methoxyindole) |
| Comparator Or Baseline | 4-Methylindole: 134%; 6-Methylindole: 91% |
| Quantified Difference | 7-Methoxyindole is 10 percentage points less efficacious than 4-Me-indole, and 11 percentage points less efficacious than 6-Me-indole. |
| Conditions | Gene reporter assays in AZ-AHR transgenic human cells. |
Why This Matters
This high relative efficacy confirms that the 7-methoxy substitution pattern is not biologically silent, and its specific activity must be considered when designing AhR-focused assays or synthesizing ligands for this nuclear receptor.
- [1] Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631-644. View Source
